Cas no 151200-49-6 (Borapetoside E)
Borapetoside E structure
Product Name:Borapetoside E
Numero CAS:151200-49-6
MF:C27H36O11
MW:536.56814956665
CID:141442
PubChem ID:124578182
Update Time:2025-04-19
Borapetoside E Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Methano-2-benzoxepin-9-carboxylicacid, 5-[2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-1,3,4,5,5a,6,7,9a-octahydro-5,9a-dimethyl-2-oxo-,methyl ester (9CI)
- BorapetosideE
- 1,4-Methano-2-benzoxepin-9-carboxylicacid, 5-[2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-1,3,4,5,5a,6,7,9a-octahydro-5,9a-
- Borapetoside E
- Methyl 8-[2-(furan-3-yl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-ox
- 1,4-Methano-2-benzoxepin-9-carboxylic acid, 5-[(2R)-2-(3-furanyl)-2-(beta-D-glucopyranosyloxy)ethyl]-1,3,4,5,5a,6,7,9a-octahydro-5,9a-dimethyl-3-oxo-, methyl ester, (1S,4R,5S,5aS,9aR)-
- 151200-49-6
- FS-8759
- methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate
- AKOS032961871
- CHEMBL4203329
- methyl (1S,2R,7S,8S,9R)-8-((2R)-2-(furan-3-yl)-2-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyethyl)-2,8-dimethyl-10-oxo-11-oxatricyclo(7.2.1.02,7)dodec-3-ene-3-carboxylate
- DA-51346
- methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}ethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0(2),?]dodec-3-ene-3-carboxylate
-
- Inchi: 1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1
- Chiave InChI: ZXGKLWUOGQDOTD-IYIXDXQLSA-N
- Sorrisi: O1C([C@@H]2C[C@H]1[C@@]1(C)C(C(=O)OC)=CCC[C@H]1[C@]2(C)C[C@H](C1=COC=C1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)=O
Proprietà calcolate
- Massa esatta: 536.22600
- Massa monoisotopica: 536.22576196 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 38
- Conta legami ruotabili: 8
- Complessità: 953
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 11
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 536.6
- XLogP3: 1.2
- Superficie polare topologica: 165
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 711.1±60.0 °C at 760 mmHg
- Punto di infiammabilità: 383.9±32.9 °C
- Solubilità: Quasi insolubile (0,054 g/l) (25°C),
- PSA: 165.12000
- LogP: 0.99460
- Pressione di vapore: 0.0±2.4 mmHg at 25°C
Borapetoside E Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Borapetoside E Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3532-1 mg |
Borapetoside E |
151200-49-6 | 1mg |
¥2595.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B52870-5mg |
Borapetoside E |
151200-49-6 | 5mg |
¥5120.0 | 2022-04-28 | ||
| TargetMol Chemicals | TN3532-5 mg |
Borapetoside E |
151200-49-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN3532-1 mL * 10 mM (in DMSO) |
Borapetoside E |
151200-49-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN3532-5mg |
Borapetoside E |
151200-49-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
| A2B Chem LLC | AA76473-5mg |
Borapetoside E |
151200-49-6 | 98.0% | 5mg |
$785.00 | 2024-04-20 | |
| A2B Chem LLC | AA76473-1mg |
Borapetoside E |
151200-49-6 | 95% | 1mg |
$699.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3532-1 ml * 10 mm |
Borapetoside E |
151200-49-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| Aaron | AR001NUT-5mg |
1,4-Methano-2-benzoxepin-9-carboxylic acid, 5-[(2R)-2-(3-furanyl)-2-(β-D-glucopyranosyloxy)ethyl]-1,3,4,5,5a,6,7,9a-octahydro-5,9a-dimethyl-3-oxo-, methyl ester, (1S,4R,5S,5aS,9aR)- |
151200-49-6 | 98% | 5mg |
$897.00 | 2025-02-13 |
Borapetoside E Letteratura correlata
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici di monosaccaridi e disaccaridi
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Acili grassi Glicosidi acilici grassi Glicosidi acilici di monosaccaridi e disaccaridi
151200-49-6 (Borapetoside E) Prodotti correlati
- 76475-17-7(Croverin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso